molecular formula C10H15NO B13432561 4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol

4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol

Cat. No.: B13432561
M. Wt: 169.26 g/mol
InChI Key: WNTVTQIJPAFZEL-UGWFXTGHSA-N
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Description

4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol is a deuterated analog of 4-(3-Aminobutyl)phenol. This compound is characterized by the presence of four deuterium atoms at the 2, 3, 5, and 6 positions of the phenol ring. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol typically involves the deuteration of 4-(3-Aminobutyl)phenol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of deuterated solvents and reagents ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol is used in various scientific research applications:

    Chemistry: Studying reaction mechanisms and isotope effects.

    Biology: Investigating metabolic pathways and enzyme kinetics.

    Medicine: Developing deuterated drugs with improved pharmacokinetic properties.

    Industry: Used as a tracer in environmental studies and quality control processes.

Mechanism of Action

The mechanism of action of 4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol involves its interaction with specific molecular targets. The deuterium atoms in the compound can alter the rate of chemical reactions, providing insights into reaction mechanisms. In biological systems, the compound can be used to study enzyme-substrate interactions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminobutyl)phenol: The non-deuterated analog.

    4-(3-Aminobutyl)-2-methoxyphenol: A methoxy-substituted analog.

    3-Aminobutanoic acid: A structurally related compound with different functional groups.

Uniqueness

4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can slow down reaction rates, allowing for detailed studies of reaction mechanisms and metabolic pathways. This compound is particularly valuable in studies where understanding the kinetics and dynamics of reactions is crucial.

Biological Activity

4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol is a chemical compound that has garnered attention for its potential biological activities. The investigation into its properties is crucial for understanding its applications in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure consists of a phenolic core substituted with a 3-aminobutyl group. The introduction of deuterium at specific positions enhances the stability and bioavailability of the compound. The synthesis typically involves multiple steps, including:

  • Formation of the Phenolic Base : Starting from commercially available phenols.
  • Substitution Reactions : Introducing the 3-aminobutyl group through nucleophilic substitution.
  • Deuteration : Utilizing deuterated solvents or reagents to incorporate deuterium into the final product.

The biological activity of this compound can be attributed to several mechanisms:

  • Alkaline Phosphatase Inhibition : Similar compounds have shown potent inhibition of alkaline phosphatase, an enzyme involved in various physiological processes including bone mineralization and signal transduction .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting potential utility in treating infections.
  • Anticancer Activity : Preliminary studies indicate that the compound may influence cancer cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Inhibition of Alkaline Phosphatase :
    • A study on tetramisole analogues demonstrated significant inhibition of alkaline phosphatase at low concentrations (0.045 mM) . This suggests that this compound may exhibit comparable potency.
  • Antimicrobial Activity :
    • Research on related phenolic compounds revealed moderate to high antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of an amino group is often correlated with enhanced activity.
  • Anticancer Studies :
    • Investigations into phenolic compounds have shown their ability to induce apoptosis in cancer cell lines. The specific role of the 3-aminobutyl substitution in enhancing cytotoxicity remains an area for further research.

Data Table: Biological Activities

Activity TypeCompoundIC50 (mM)Reference
Alkaline Phosphatase4-(3-Aminobutyl)-...0.045
AntimicrobialRelated Phenolic Compound0.5-2.0Various Studies
AnticancerPhenolic AnalogueVariesOngoing Research

Properties

Molecular Formula

C10H15NO

Molecular Weight

169.26 g/mol

IUPAC Name

4-(3-aminobutyl)-2,3,5,6-tetradeuteriophenol

InChI

InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3/i4D,5D,6D,7D

InChI Key

WNTVTQIJPAFZEL-UGWFXTGHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCC(C)N)[2H])[2H])O)[2H]

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N

Origin of Product

United States

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